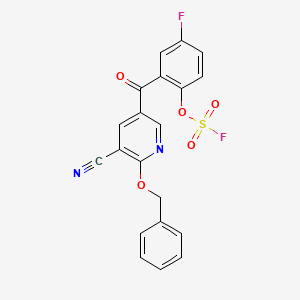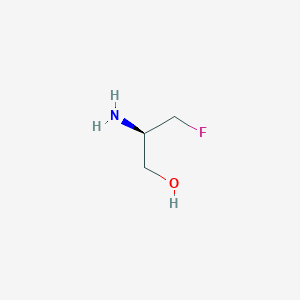
(R)-2-Amino-3-fluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-fluoropropan-1-ol is an organic compound that features both an amino group and a fluorine atom attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-fluoropropan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of ®-2-Amino-3-chloropropan-1-ol with a fluoride source such as potassium fluoride. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Another method involves the asymmetric reduction of 3-fluoro-2-nitropropene using a chiral catalyst. This method provides high enantioselectivity, yielding the desired ®-2-Amino-3-fluoropropan-1-ol with high purity.
Industrial Production Methods
Industrial production of ®-2-Amino-3-fluoropropan-1-ol often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form ®-2-Amino-3-fluoropropanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted propanols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-3-fluoropropan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The amino group allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-fluoropropan-1-ol: The enantiomer of ®-2-Amino-3-fluoropropan-1-ol, which may exhibit different biological activities and binding affinities.
2-Amino-3-chloropropan-1-ol: A similar compound with a chlorine atom instead of fluorine, which can have different reactivity and properties.
3-Amino-2-fluoropropanol: A structural isomer with the amino and fluorine groups on different carbon atoms, leading to different chemical behavior.
Uniqueness
®-2-Amino-3-fluoropropan-1-ol is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and other applications.
Properties
Molecular Formula |
C3H8FNO |
|---|---|
Molecular Weight |
93.10 g/mol |
IUPAC Name |
(2R)-2-amino-3-fluoropropan-1-ol |
InChI |
InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2/t3-/m0/s1 |
InChI Key |
GEJAIMZWZDAYCL-VKHMYHEASA-N |
Isomeric SMILES |
C([C@H](CF)N)O |
Canonical SMILES |
C(C(CF)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)
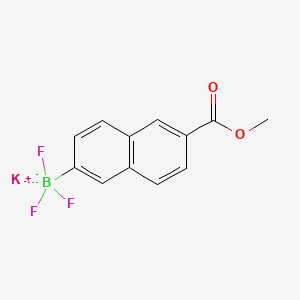
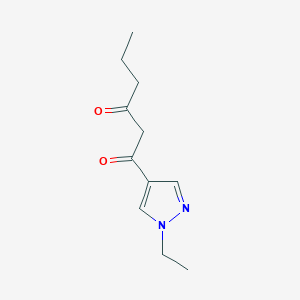
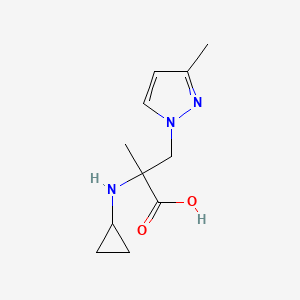
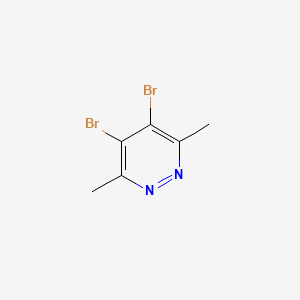
![[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid](/img/structure/B13473783.png)
![1-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]methanamine dihydrochloride](/img/structure/B13473790.png)
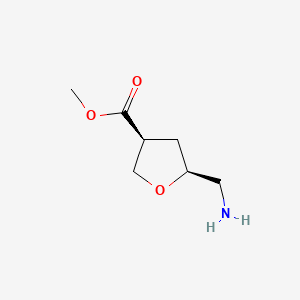
![1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one](/img/structure/B13473805.png)
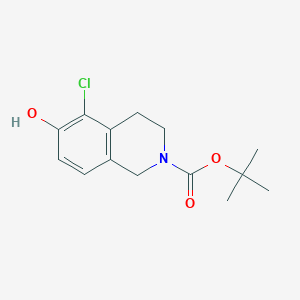
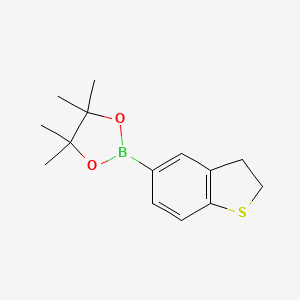
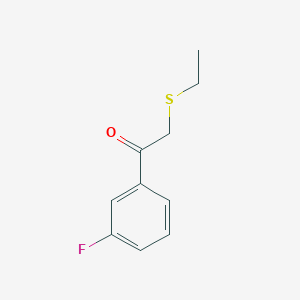
![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)
